molecular formula C18H16BrNO3 B4937125 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4937125
M. Wt: 374.2 g/mol
InChI Key: BOUUBEXNRJSODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine-based compound that has been synthesized using various methods. This compound has shown potential in various scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has shown potential in various scientific research applications. One of the significant applications is in the study of its mechanism of action. It has been found that this compound acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to improve glucose tolerance and insulin secretion, making this compound a potential candidate for the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, which play a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 results in increased levels of incretin hormones, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have significant biochemical and physiological effects. It has been found to improve glucose tolerance and insulin secretion in animal models of type 2 diabetes. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity towards DPP-4. This compound has been shown to selectively inhibit DPP-4 without affecting other enzymes. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One of the significant directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics in animal models and humans. This will help in determining the optimal dosage and administration route of the compound. Further research is also needed to explore the potential of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a pyrrolidine-based compound that has shown potential in various scientific research applications. It acts as an inhibitor of DPP-4, leading to improved glucose tolerance and insulin secretion. This compound has significant biochemical and physiological effects, including anti-inflammatory and antioxidant effects. It has advantages and limitations in lab experiments, and several future directions are identified for further research. The study of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has the potential to contribute significantly to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been achieved using various methods. One of the commonly used methods involves the reaction of 4-bromobenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with maleic anhydride to obtain the final compound. Another method involves the reaction of 4-bromobenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid, followed by the reaction with phthalic anhydride. The product obtained is then treated with hydrochloric acid to obtain the final compound.

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-23-16-8-6-15(7-9-16)20-17(21)11-13(18(20)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUUBEXNRJSODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

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